

The Solubility Profile of 4-Ethynylanisole in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethynylanisole

Cat. No.: B014333

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Introduction

4-Ethynylanisole, also known as 4-methoxyphenylacetylene, is a versatile organic compound utilized in a variety of synthetic applications, including the formation of photoluminescent 1,2-dihydrophosphinines and trisubstituted 1,2,4-triazoles.[1] Its utility in drug discovery and development, particularly as a building block in medicinal chemistry, necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that influences reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of **4-ethynylanisole** in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Data Presentation: Qualitative Solubility of 4-Ethynylanisole

Quantitative solubility data for **4-ethynylanisole** in organic solvents is not readily available in peer-reviewed literature or chemical databases. However, qualitative assessments have been reported and are summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and can vary between sources. For applications requiring exact solubility values, experimental determination is strongly recommended.

Solvent	IUPAC Name	Polarity Index	Qualitative Solubility
Acetone	Propan-2-one	5.1	Soluble[1][2][3][4]
Acetonitrile	Acetonitrile	5.8	Slightly Soluble[2][4]
Chloroform	Trichloromethane	4.1	Soluble[1][3][4] / Slightly Soluble[2][4]
Dichloromethane	Dichloromethane	3.1	Soluble[1][2][3][4]
Methanol	Methanol	5.1	Soluble[1][2][3][4]
Water	Water	10.2	Insoluble[1][2][3][4][5]

Note: The contradictory information for chloroform ("soluble" vs. "slightly soluble") highlights the importance of experimental verification for precise applications.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method establishes equilibrium between the solid solute and the solvent, providing a reliable measure of saturation solubility at a given temperature.

Objective: To determine the quantitative solubility of **4-ethynylanisole** in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

- **4-Ethynylanisole** (solid, high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator in a temperature-controlled environment

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

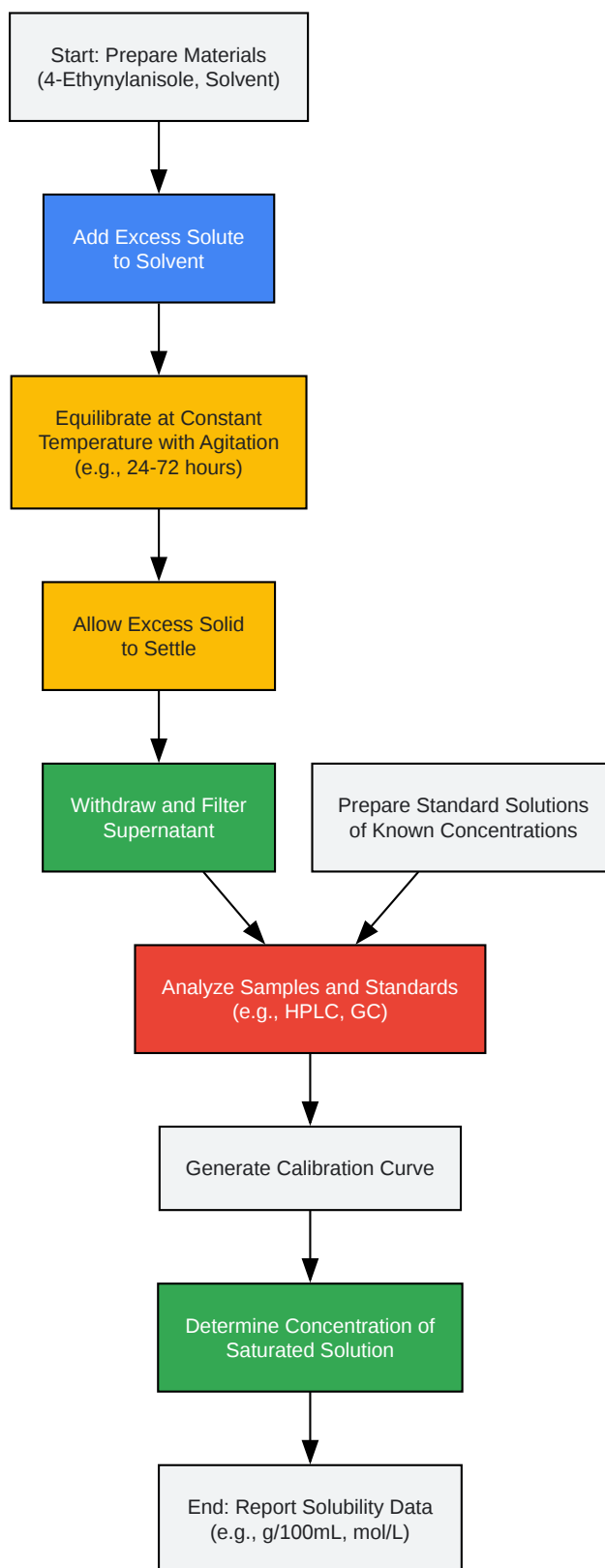
- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-ethynylanisole** to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and maintained.
 - Add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber set to the desired temperature.
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

- Analysis:
 - Prepare a series of standard solutions of **4-ethynylanisole** of known concentrations in the same solvent.
 - Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
 - Analyze the filtered saturated solution under the same analytical conditions.
 - Determine the concentration of **4-ethynylanisole** in the saturated solution by interpolating its response from the calibration curve.
- Data Reporting:
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **4-ethynylanisole** using the shake-flask method.



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Caption: Workflow for determining the solubility of **4-ethynylanisole**.

Logical Relationship of Solubility Information

As this document focuses on the physical property of solubility, there are no associated signaling pathways to diagram. Solubility is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute (**4-ethynylanisole**) and the solvent. The logical relationship for assessing solubility is straightforward and is inherently depicted in the experimental workflow.

Conclusion

While precise quantitative solubility data for **4-ethynylanisole** in organic solvents is not widely published, qualitative assessments indicate its solubility in common non-polar and moderately polar organic solvents and its insolubility in water. For applications in drug development and synthetic chemistry that require accurate solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable protocol for experimental determination. The accompanying workflow diagram provides a clear visual guide for researchers undertaking this important physicochemical characterization.

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